molecular formula C18H27NO3 B2776033 tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 170837-78-2

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B2776033
CAS No.: 170837-78-2
M. Wt: 305.418
InChI Key: BMFIBXYHGLVKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The compound plays a role in the ubiquitin-proteasome pathway, which is responsible for protein degradation. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, it facilitates the tagging of the target protein with ubiquitin. The ubiquitin-tagged protein is then recognized and degraded by the proteasome .

Result of Action

The result of the compound’s action is the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .

Preparation Methods

The synthesis of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with N-Boc-piperidine and 2-(2-hydroxyethyl)benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and bases like NaOH (Sodium hydroxide) for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can be compared with other similar compounds:

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

These compounds share similar structural features but differ in the functional groups attached to the piperidine ring. The uniqueness of this compound lies in its specific application as a semi-flexible linker in PROTAC development, which is crucial for optimizing the 3D orientation and drug-like properties of the degrader .

Properties

IUPAC Name

tert-butyl 4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-15(9-12-19)16-7-5-4-6-14(16)10-13-20/h4-7,15,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFIBXYHGLVKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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